(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
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Overview
Description
“3,4-Dimethylbenzyl alcohol” is a chemical compound with the molecular formula C9H12O . It’s a white to pale brown crystalline powder .
Physical and Chemical Properties The melting point of “3,4-Dimethylbenzyl alcohol” is between 62°C to 65°C, and its boiling point is between 218°C to 221°C . The molecular weight is 136.19 g/mol .
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Hanna and George (2012) presents the facile synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles, which include derivatives structurally related to the chemical compound . These compounds demonstrated promising antitumor properties against colon HCT116 and breast T47D cell lines. The research utilized 3D-pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis to elucidate the observed antitumor properties, showcasing the compound's potential in cancer research (Hanna & George, 2012).
Antimicrobial Applications
Horishny and Matiichuk (2020) explored the antimicrobial activity of derivatives structurally related to the target compound. Their synthesis provided a combinatorial library of new derivatives evaluated against gram-positive Staphylococcus aureus, with some exhibiting activity exceeding that of ceftriaxone, a reference drug. This research underscores the compound's potential in developing new antimicrobial agents (Horishny & Matiichuk, 2020).
Heterocyclic Chemistry and Drug Design
Research by Zaki et al. (2006) involved using a compound similar to the target chemical for synthesizing new benzothiazole derivatives. These derivatives have potential applications in drug design, demonstrating the utility of the core structure in generating biologically active molecules that could serve as therapeutic agents (Zaki et al., 2006).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
A study by Tverdokhlebov et al. (2005) showcased the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives from precursors including 4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene acetonitriles, demonstrating the compound's versatility in heterocyclic chemistry and potential applications in medicinal chemistry (Tverdokhlebov et al., 2005).
Safety and Hazards
For safety and handling of “3,4-Dimethylbenzyl alcohol”, it’s always recommended to refer to its Safety Data Sheet (SDS). The SDS will provide information on physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .
Properties
IUPAC Name |
(2Z)-2-[5-[(3,4-dimethylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-4-5-12(6-10(9)2)7-14-15(20)18-16(21-14)13(8-17)11(3)19/h4-6,14H,7H2,1-3H3,(H,18,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLJJAYZTMBARP-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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